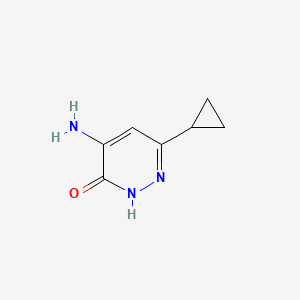
4-Amino-6-cyclopropylpyridazin-3-ol
Overview
Description
“4-Amino-6-cyclopropylpyridazin-3-ol” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of pyridazine compounds, which include “4-Amino-6-cyclopropylpyridazin-3-ol”, involves various methods . These methods include the Lewis acid-mediated inverse electron demand Diels-Alder reaction, the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, and the TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones .Scientific Research Applications
Synthetic Pathways and Chemical Transformations
The utility of 4-Amino-6-cyclopropylpyridazin-3-ol in scientific research primarily involves its role in the synthesis of complex molecules. A notable example is the ANRORC type ring transformation of 1,2,4-triazines with carbon nucleophiles, leading to functionalized 3-aminopyridazines. This process, involving a nucleophile addition and subsequent ring opening and closure, highlights the compound's utility in generating aminopyridazines through creative synthetic routes (Rykowski, Wolińska, & Plas, 2000).
Furthermore, the development of synthetic strategies for a wide range of 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl illustrates the adaptability of related aminopyridinol compounds in synthesizing agents with significant antiangiogenic and antitumor activities. This exemplifies the compound's relevance in creating new molecules with potential therapeutic applications (Kim et al., 2014).
Anticancer and Antitumor Activities
Compounds derived from or related to 4-Amino-6-cyclopropylpyridazin-3-ol have shown promise in anticancer research. The synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and their significant anticancer activities against different cancer cell lines underscore the potential of these compounds in cancer therapy. This demonstrates the molecule's role in developing cytotoxic agents targeting cancer cells (Saad & Moustafa, 2011).
Additionally, the antiangiogenic activities of 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, as well as their variants, further affirm the compound's utility in exploring new antiangiogenic agents. These studies suggest that modifications to the amino and amido groups can lead to compounds with enhanced antiangiogenic and antitumor properties, offering insights into the design of novel angiogenesis inhibitors for treating angiogenesis-related pathologies (Lee et al., 2014).
properties
IUPAC Name |
5-amino-3-cyclopropyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-3-6(4-1-2-4)9-10-7(5)11/h3-4H,1-2H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHIDNUWYYLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-cyclopropylpyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






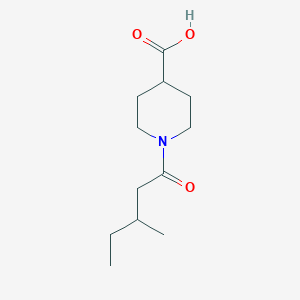
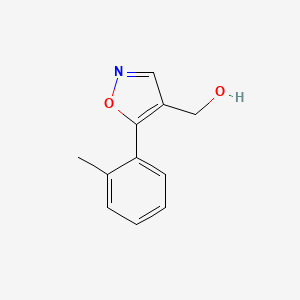
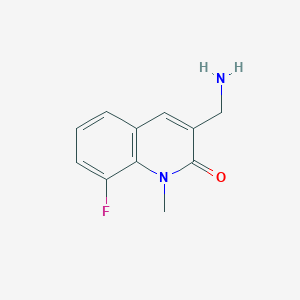
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
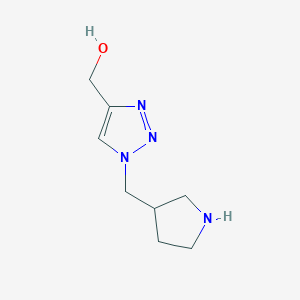

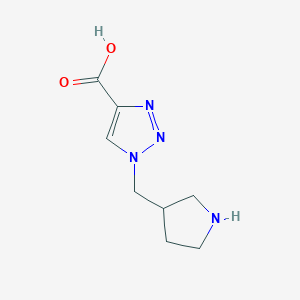
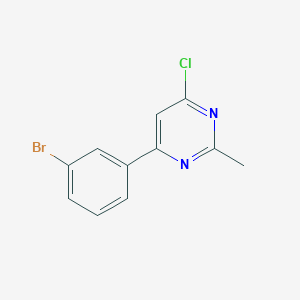
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)
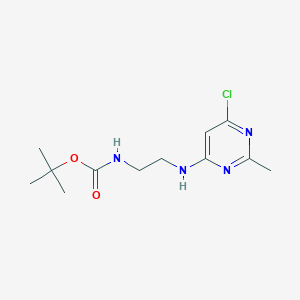
amine](/img/structure/B1475437.png)